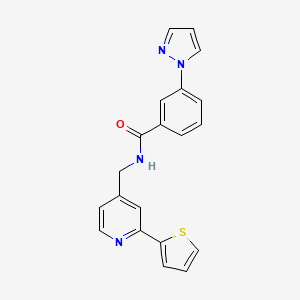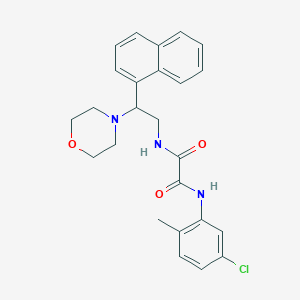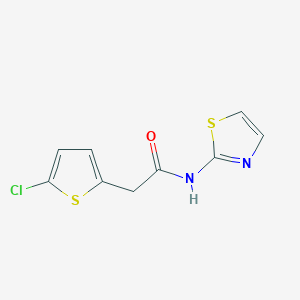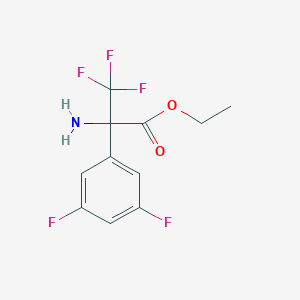
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H16N4OS and its molecular weight is 360.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a part of a broader class of chemicals involved in heterocyclic compound synthesis. Research shows it's been utilized in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds are significant in medicinal chemistry due to their biological activities and potential in drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antiviral Applications
Compounds with structures similar to this compound have been investigated for their potential as antimicrobial and antiviral agents. Notably, sulfonamide thiazole derivatives, which are structurally related, have shown potent insecticidal effects against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). Additionally, various pyridine and fused pyridine derivatives, including some containing a thiophenyl moiety similar to our compound of interest, have demonstrated antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Anticancer Potential
Certain benzamide derivatives, which include structural elements of this compound, have been synthesized and studied for their antiproliferative activity against human lung carcinoma cells. These studies have revealed the potential of these compounds in inducing apoptosis, an essential mechanism for cancer treatment (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Kinase Inhibition for Leukemia Treatment
Compounds structurally related to this compound have been identified as potential inhibitors of BCR-ABL tyrosine kinase. This enzyme is a target in the treatment of chronic myelogenous leukemia, indicating that such compounds could be valuable in the development of new therapeutic options for this disease (Hu, Zheng, Li, Wang, Lv, Qin, & Zeng, 2015).
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENQLGLWNAXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2563113.png)
![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)

![1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2563127.png)

